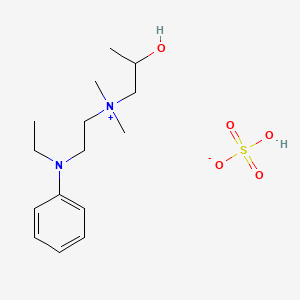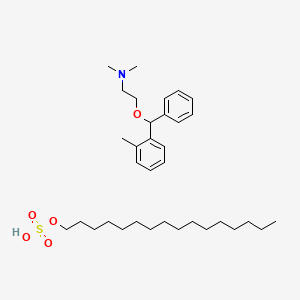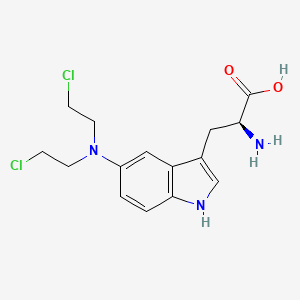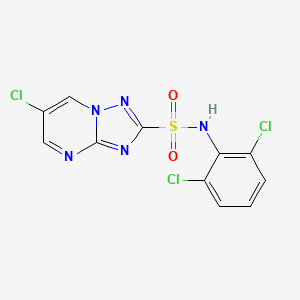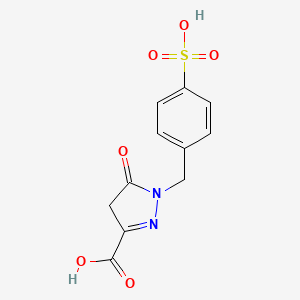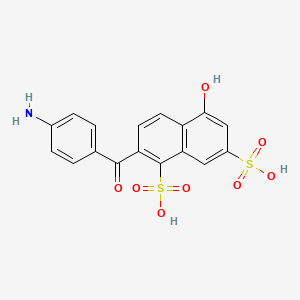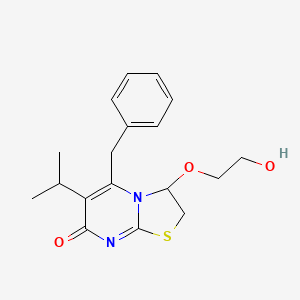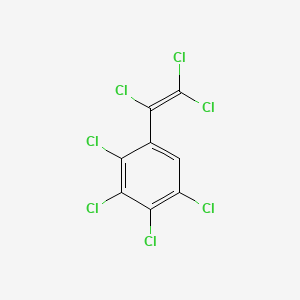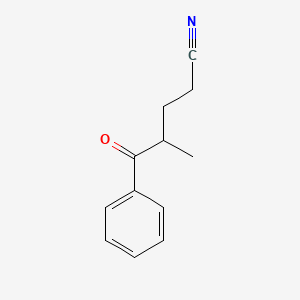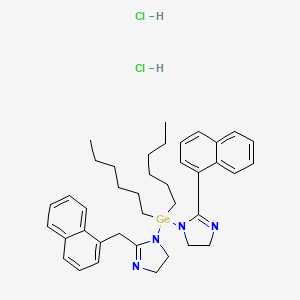![molecular formula C33H36O6 B12689514 1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] CAS No. 41945-72-6](/img/structure/B12689514.png)
1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] is a complex organic compound characterized by its unique structure, which includes isopropylidene and phenyleneoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] typically involves the reaction of isopropylidene bisphenol with phenoxypropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-mercaptopropan-2-OL]
- 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-aminopropan-2-OL]
Uniqueness
1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] stands out due to its unique combination of isopropylidene and phenyleneoxy groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to industrial production.
Eigenschaften
CAS-Nummer |
41945-72-6 |
|---|---|
Molekularformel |
C33H36O6 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
1-[4-[2-[4-(2-hydroxy-3-phenoxypropoxy)phenyl]propan-2-yl]phenoxy]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C33H36O6/c1-33(2,25-13-17-31(18-14-25)38-23-27(34)21-36-29-9-5-3-6-10-29)26-15-19-32(20-16-26)39-24-28(35)22-37-30-11-7-4-8-12-30/h3-20,27-28,34-35H,21-24H2,1-2H3 |
InChI-Schlüssel |
NDNKKBFJVPZPRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)OCC(COC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



